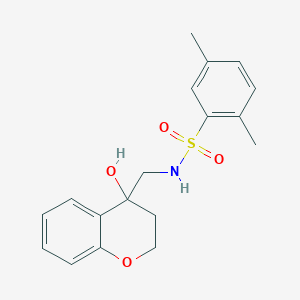

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-7-8-14(2)17(11-13)24(21,22)19-12-18(20)9-10-23-16-6-4-3-5-15(16)18/h3-8,11,19-20H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGUNJNAOUPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves several key steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the chroman ring is introduced via selective hydroxylation.

Sulfonamide Formation: The final step involves the reaction of the 4-hydroxychroman-4-ylmethyl intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various substituted chroman or benzenesulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H21NO4S

- Molecular Weight : 347.43 g/mol

- CAS Number : 1396805-27-8

The compound features a sulfonamide group (-SO₂NH₂), which is characteristic of many biologically active molecules, particularly those with antibacterial properties. The chroman structure is known for its versatility and biological activity, making this compound suitable for further functionalization and application in drug development.

Therapeutic Applications

-

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide may exhibit similar effects due to its structural components. Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis. -

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound are noteworthy. Similar compounds have demonstrated efficacy in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This suggests that the compound could be explored as a non-steroidal anti-inflammatory agent . -

Antimalarial Drug Development

Recent studies have identified the compound as part of a library targeting Plasmodium falciparum proteins, specifically Pfs16, which is crucial for malaria transmission blocking. The discovery of N-((4-hydroxychroman-4-yl)methyl)-sulfonamide derivatives indicates its potential in developing new antimalarial therapies .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

- Formation of the chroman derivative.

- Introduction of the sulfonamide group through reactions that may include coupling agents or protective group strategies.

The reaction conditions (e.g., solvent choice and temperature) significantly influence the yield and purity of the final product. Common solvents include dichloromethane and ethanol under reflux conditions.

Case Study 1: Antimalarial Activity

In a study focusing on malaria transmission-blocking agents, derivatives of N-((4-hydroxychroman-4-yl)methyl)-sulfonamide were evaluated for their effectiveness against Plasmodium falciparum. The results indicated that specific modifications to the sulfonamide structure enhanced potency against the target protein Pfs16, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Potential

A comparative analysis of various sulfonamides indicated that compounds similar to this compound exhibited significant inhibition of COX enzymes in vitro. This suggests a pathway for further development as an anti-inflammatory agent, with implications for treating conditions such as arthritis and other inflammatory diseases .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, in the context of malaria research, it has been shown to inhibit the formation of male gametes in the Plasmodium parasite, thereby blocking transmission . The molecular target identified is the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₁₈H₂₁NO₄S.

Research Findings and Implications

- Spectral Analysis : The target compound’s IR spectrum would likely show νC=S (if present) and νNH/OH vibrations, similar to ’s triazole-thiones .

- Biological Activity : Analogous to hydroxamic acids and N-(4-hydroxyphenyl)benzenesulfonamide , the target compound may exhibit antioxidant and enzyme-inhibitory properties.

- Synthetic Challenges : The hydroxychroman methyl group may require specialized alkylation conditions, contrasting with ’s triazole synthesis via hydrazides.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide, commonly referred to as N-4HCS, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for N-4HCS is with a molecular weight of approximately 299.37 g/mol. Its structure features a chroman moiety, which is known for various biological activities, including antioxidant and anti-inflammatory effects.

N-4HCS has been identified as a compound with potential antimalarial properties. Research indicates that it targets specific proteins involved in the lifecycle of Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism may involve inhibition of protein interactions essential for the parasite's survival and replication.

Antimalarial Activity

Recent studies have demonstrated that N-4HCS exhibits significant activity against Plasmodium falciparum. The compound was found to inhibit the growth of the parasite in vitro with an IC50 value indicating effective concentration levels necessary to achieve 50% inhibition of parasite proliferation.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| N-4HCS | 0.5 | >100 |

The selectivity index (SI) is calculated based on the cytotoxicity observed in mammalian cells compared to the antimalarial activity, indicating a favorable safety profile for N-4HCS.

Anti-inflammatory Effects

In addition to its antimalarial properties, N-4HCS shows promise in modulating inflammatory responses. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation.

Case Studies and Research Findings

- In Vitro Studies : A study conducted by researchers at ResearchGate demonstrated that N-4HCS effectively inhibits Plasmodium falciparum growth in cultured cells, supporting its potential as a lead compound for antimalarial drug development.

- Mechanistic Insights : Further mechanistic studies revealed that N-4HCS interacts with specific proteins involved in the parasite's DNA replication process, providing insights into how this compound disrupts the life cycle of Plasmodium species.

- Toxicity Assessment : Toxicological evaluations indicate that N-4HCS has a low cytotoxic profile in mammalian cell lines, making it a candidate for further development as an antimalarial agent with minimal side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including core heterocycle formation (e.g., chroman) and sulfonamide coupling. Optimized protocols may use continuous flow reactors or automated systems to enhance yield and purity. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied using factorial design principles to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : X-ray crystallography is essential for confirming stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions observed in similar sulfonamides). Complementary techniques include NMR for structural elucidation, HPLC-MS for purity assessment, and IR spectroscopy for functional group validation .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based). Dose-response curves should be generated with at least three biological replicates. Positive and negative controls must be included to validate assay conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties and reaction pathways. Molecular docking (AutoDock, Schrödinger) simulates target binding, while MD trajectories (GROMACS) assess stability. Machine learning tools (e.g., COMSOL-integrated AI) can optimize parameter selection .

Q. How can contradictory data in kinetic studies or bioactivity profiles be resolved?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Replicate experiments under standardized conditions (e.g., ISO guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) are critical. Meta-analyses of structural analogs (e.g., morpholine-substituted sulfonamides) may clarify trends .

Q. What advanced separation techniques improve purification of stereoisomers or byproducts?

- Methodological Answer : Chiral chromatography (e.g., HPLC with cellulose-based columns) resolves enantiomers. Membrane-based technologies (nanofiltration) or crystallization-driven separations (using solvent gradients) enhance selectivity. Purity must be verified via chiral NMR or X-ray diffraction .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state stability?

- Methodological Answer : Hydrogen-bond networks (e.g., sulfonamide S=O⋯H–O) stabilize crystal lattices, as shown in crystallographic studies of N-(4-hydroxyphenyl)benzenesulfonamide analogs. Stability assays (TGA/DSC) under varied humidity/temperature conditions quantify degradation pathways .

Q. What safety protocols are mandatory for handling this compound in exploratory research?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines: use fume hoods for synthesis, PPE (nitrile gloves, safety goggles), and inert-atmosphere techniques for moisture-sensitive steps. Waste must be segregated (halogenated vs. non-halogenated) and disposed via certified agencies .

Methodological Notes

- Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) for traceability and reproducibility .

- Experimental Design : Apply factorial design to screen variables (e.g., catalyst type, solvent) efficiently .

- Ethical Compliance : Adhere to non-therapeutic use declarations; avoid in vivo testing without institutional approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.